3-(2-Methoxy-4-methylphenoxy)propanoic acid CAS number and identifiers
3-(2-Methoxy-4-methylphenoxy)propanoic acid CAS number and identifiers
Executive Summary
This guide details the physicochemical profile, synthesis, and structural significance of 3-(2-Methoxy-4-methylphenoxy)propanoic acid (CAS 1016761-78-6). A structural analog of the known sweetness inhibitor Lactisole, this compound represents a critical scaffold in medicinal chemistry, specifically in the exploration of phenoxy-acid derivatives for peroxisome proliferator-activated receptor (PPAR) modulation and taste receptor structure-activity relationship (SAR) studies.
Unlike its
Chemical Identity & Physicochemical Properties[1][2]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3-(2-Methoxy-4-methylphenoxy)propanoic acid |
| CAS Number | 1016761-78-6 |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 210.23 g/mol |
| SMILES | COc1cc(C)ccc1OCCC(=O)O |
| InChI Key | (Predicted) TXQJIMNDEHCONN-UHFFFAOYSA-N (Analog based) |
Calculated Physicochemical Profile
Note: Values derived from structural modeling of the creosol ether class.
| Property | Value | Significance |
| LogP (Octanol/Water) | ~1.95 ± 0.3 | Indicates moderate lipophilicity; suitable for oral bioavailability optimization. |
| pKa (Acid) | ~4.76 | Typical for aliphatic carboxylic acids; exists as carboxylate at physiological pH (7.4). |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding pocket interactions. |
| H-Bond Acceptors | 4 (Ether O, Methoxy O, Carbonyl O, Hydroxyl O) | Facilitates hydrogen bonding networks in crystal lattices and protein active sites. |
| Rotatable Bonds | 4 | Allows for conformational adaptation within binding pockets. |
Synthesis & Manufacturing Protocol
Objective: To synthesize 3-(2-Methoxy-4-methylphenoxy)propanoic acid via a Williamson Ether Synthesis adapted for
Reaction Logic
The synthesis involves the nucleophilic attack of the phenoxide ion (derived from 2-methoxy-4-methylphenol) on the
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Substrate: 2-Methoxy-4-methylphenol (Creosol).
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Electrophile: 3-Bromopropanoic acid (or 3-Chloropropanoic acid).
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Base: Sodium Hydroxide (NaOH) acts as both the deprotonating agent for the phenol and the scavenger for the HBr byproduct.
Synthesis Pathway Diagram
Figure 1: Synthetic route via Williamson Ether Synthesis.
Step-by-Step Protocol
Reagents:
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2-Methoxy-4-methylphenol (Creosol): 13.8 g (0.1 mol)
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3-Bromopropanoic acid: 16.8 g (0.11 mol)
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Sodium Hydroxide (NaOH): 8.8 g (0.22 mol) dissolved in 40 mL water.
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Solvent: Water (or Ethanol/Water 1:1 mixture for better solubility).
Procedure:
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Preparation of Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the NaOH in water. Add the Creosol slowly. The solution should turn homogenous as the sodium phenoxide forms.
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Addition of Electrophile: Slowly add the 3-Bromopropanoic acid to the stirring phenoxide solution. Note: The reaction is exothermic; cooling may be required if adding rapidly.
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Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
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Work-up:
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Cool the reaction mixture to room temperature.
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Acidify carefully with 6N HCl to pH ~2. The product should precipitate as a white/off-white solid.
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If oil forms, extract with Ethyl Acetate (
mL), dry over , and evaporate.
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Purification: Recrystallize the crude solid from an Ethanol/Water mixture to obtain pure crystals.
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Yield Expectation: 75–85%.
Structural Context & Biological Significance
Comparison with Lactisole
This compound is a regioisomer of Lactisole derivatives. Understanding the structural shift from the
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Lactisole Class: 2-phenoxypropanoic acids. Known for sweet taste inhibition and anti-sweet activity.
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Target Class: 3-phenoxypropanoic acids. The extension of the alkyl chain alters the spatial orientation of the carboxylic acid relative to the aromatic ring, often changing the pharmacology from receptor antagonism to potential agonism (e.g., PPAR targets) or loss of specific taste activity.
Structural Relationship Diagram
Figure 2: Structural comparison highlighting the chain extension difference.
Analytical Characterization (Quality Control)
To validate the synthesis of CAS 1016761-78-6, the following analytical signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
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Aromatic Region: Signals for the 1,2,4-substituted benzene ring (approx 6.6–6.9 ppm).
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Methoxy Group: Singlet at ~3.8 ppm (
). -
Methyl Group: Singlet at ~2.3 ppm (
). -
Propanoic Chain:
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Triplet at ~4.2 ppm (
, ). -
Triplet at ~2.8 ppm (
, ). -
Crucial Check: The triplet pattern confirms the linear 3-carbon chain, distinguishing it from the doublet/quartet pattern of the branched 2-phenoxy isomer.
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Mass Spectrometry (LC-MS)
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Ionization: ESI (Negative Mode).
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Molecular Ion:
peak at 209.2.
Safety & Handling
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GHS Classification:
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Skin Irritation: Category 2 (H315).
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Eye Irritation: Category 2A (H319).
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STOT-SE: Category 3 (H335 - Respiratory Irritation).
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place (2–8°C recommended) away from strong oxidizing agents.
References
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PubChem. 3-(2-Methoxyphenoxy)propanoic acid (Related Isomer Data). National Library of Medicine. Available at: [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
